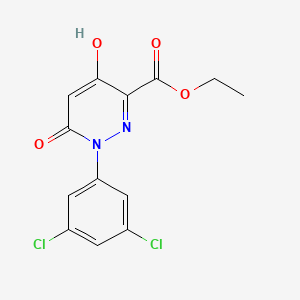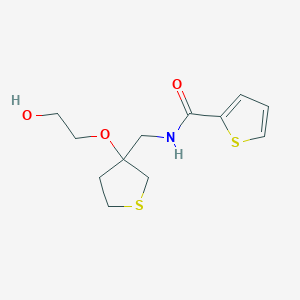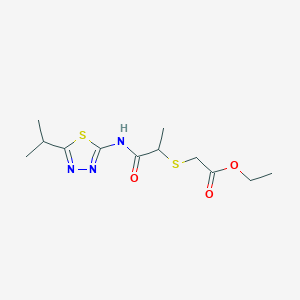![molecular formula C20H17ClO3S B3012542 2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 252026-35-0](/img/structure/B3012542.png)
2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfur-containing compounds using 1,3-diphenyl-2-propanone as the starting material has been demonstrated to be efficient under mild reaction conditions, yielding high-quality products. The process benefits from a simple protocol, which is advantageous for laboratory synthesis. Although the compound "2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol" is not directly mentioned, the methodologies used in the synthesis of similar compounds could potentially be applied to its synthesis as well .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various analytical techniques such as IR, NMR, MS, and elementary analysis. X-ray analysis of one such compound revealed a non-symmetrical molecule with weak π-π stacking interactions and an absence of classical hydrogen bonds. This suggests that the molecular structure of "this compound" could also exhibit unique intermolecular interactions, which could be elucidated using similar analytical methods .
Chemical Reactions Analysis
The reactivity of related sulfur-containing compounds has been explored, with one study detailing the metabolic formation and synthesis of a compound with hypocholesteremic effects in rats. This indicates that "this compound" may also undergo metabolic transformations that could result in biologically active metabolites, warranting further investigation into its chemical reactivity and potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to "this compound" have been studied using quantum chemical calculations. These studies provide insights into bond lengths, bond angles, charge distribution, and molecular stability. Such computational analyses could be applied to "this compound" to predict its physical and chemical properties, which are crucial for understanding its behavior in various environments .
Scientific Research Applications
Asymmetric Synthesis
2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol plays a role in asymmetric synthesis. For example, its derivative (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key intermediate in synthesizing β-adrenoceptor receptor agonists. An efficient method for its synthesis involves the microbial catalytic activity of Candida ontarioensis cells, achieving high product yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).
Complex Formation Studies
The compound's structure lends itself to studies in complex formation, particularly examining hydrogen bonding interactions. For instance, research on halogenated alcohols like 2-chloroethanol, closely related to the target compound, explored their hydrogen bonding with various electron donors, providing insights into the complex formation abilities of these molecules (Ruostesuo, Pirilä-Honkanen, & Kaartinen, 1988).
Antioxidant Assessment
The structure of this compound is relevant in methods assessing antioxidant properties of compounds. Research focusing on spectrophotometric methods, such as DPPH and ABTS assays, which are used for evaluating the radical scavenging activity of natural samples, can be linked to the understanding of such structures (Christodouleas et al., 2015).
Synthesis of Diarylmethyl Compounds
The compound is also relevant in the synthesis of diarylmethyl sulfur and selenium compounds, where its structural analogs have been synthesized and characterized, providing insights into novel and synthetically important compounds (Bhasin et al., 2004).
Enantiopure Metalated Ligand Synthesis
Its analogs have been used in synthesizing enantiomerically pure, planar chiral complexes, important in the preparation of metalated phosphino ligands. These findings contribute to the development of heterobinuclear gold complexes with planar chirality, useful in various chemical synthesis applications (Dubarle-Offner et al., 2012).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c21-18-12-7-13-19(14-18)25(23,24)15-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFXIYQVWQAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)
![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)


![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)